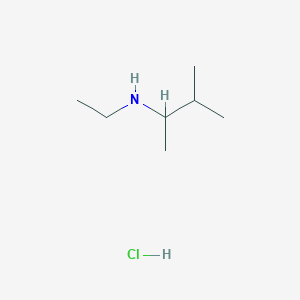

Ethyl(3-methylbutan-2-yl)amine hydrochloride

Vue d'ensemble

Description

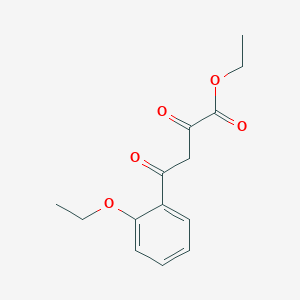

Ethyl(3-methylbutan-2-yl)amine hydrochloride is a chemical compound with the molecular formula C7H18ClN . It is a research chemical and is used for various scientific and laboratory applications .

Molecular Structure Analysis

The molecular weight of Ethyl(3-methylbutan-2-yl)amine hydrochloride is 151.68 . The compound contains seven carbon atoms, eighteen hydrogen atoms, one nitrogen atom, and one chlorine atom .Physical And Chemical Properties Analysis

Ethyl(3-methylbutan-2-yl)amine hydrochloride is a liquid at room temperature . It has a molecular weight of 151.68 .Applications De Recherche Scientifique

Synthesis and Characterization of Organic Compounds

Research into the synthesis and characterization of organic compounds often involves the manipulation of amine functional groups, similar to those in Ethyl(3-methylbutan-2-yl)amine hydrochloride. For instance, the study by Jeseentharani et al. (2010) focused on the preparation and characterization of certain imino Schiff bases, highlighting the role of amines in forming complex organic structures through condensation reactions. The structural analysis revealed how these compounds are stabilized through hydrogen bonding interactions, which is relevant for understanding the properties of similar amine compounds (Jeseentharani et al., 2010).

Analytical Chemistry and Sensory Evaluation

In analytical chemistry, the quantitation and sensory evaluation of chemical compounds like ethyl 2-hydroxy-3-methylbutanoate in wines, as studied by Gammacurta et al. (2018), offer insights into how related esters and amines contribute to aroma and flavor in food products. Although this study is more focused on esters, the methodologies used for analysis and sensory evaluation can be applied to research on amines and their derivatives (Gammacurta et al., 2018).

Material Science and Polymer Chemistry

The study of polymers and materials often involves amines for modifications and enhancements of material properties. For example, the work by Nakajima and Ikada (1995) on the mechanism of amide formation using carbodiimide in aqueous media has implications for bioconjugation and material science, where the understanding of chemical bonding and reaction mechanisms can inform the development of new materials and chemical treatments (Nakajima & Ikada, 1995).

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound, including avoiding breathing dust, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

N-ethyl-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-5-8-7(4)6(2)3;/h6-8H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHLSFHGRYQXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl(3-methylbutan-2-yl)amine hydrochloride | |

CAS RN |

2738-07-0 | |

| Record name | 2-Butanamine, N-ethyl-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2738-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519440.png)

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbohydrazide](/img/structure/B1519444.png)

![1-[4-(Cyclopropylmethoxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519447.png)

![N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine](/img/structure/B1519452.png)

![N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide](/img/structure/B1519455.png)